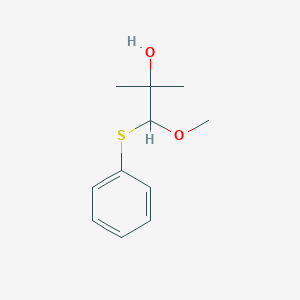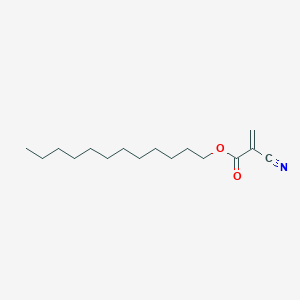
Copper(1+) 3-methylbuta-1,2-dien-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) 3-methylbuta-1,2-dien-1-ide is an organometallic compound that features a copper ion coordinated to a 3-methylbuta-1,2-dien-1-ide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Copper(1+) 3-methylbuta-1,2-dien-1-ide typically involves the reaction of copper(I) salts with 3-methylbuta-1,2-dien-1-ide ligands under controlled conditions. One common method is to react copper(I) chloride with 3-methylbuta-1,2-dien-1-ide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Copper(1+) 3-methylbuta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The 3-methylbuta-1,2-dien-1-ide ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while reduction can produce metallic copper.
Aplicaciones Científicas De Investigación
Copper(1+) 3-methylbuta-1,2-dien-1-ide has several applications in scientific research:
Catalysis: It can act as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It may be used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Copper(1+) 3-methylbuta-1,2-dien-1-ide exerts its effects involves the coordination of the copper ion to the 3-methylbuta-1,2-dien-1-ide ligand. This coordination can influence the reactivity of the copper ion, making it more susceptible to oxidation, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Copper(1+) 1,3-butadiene: Similar in structure but with a different ligand.
Copper(1+) 2-methyl-1,3-butadiene: Another related compound with a different ligand configuration.
Copper(1+) 1,2-butadiene: Shares the copper(I) ion but has a different ligand.
Uniqueness: Copper(1+) 3-methylbuta-1,2-dien-1-ide is unique due to the specific arrangement of the 3-methylbuta-1,2-dien-1-ide ligand, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
79754-99-7 |
|---|---|
Fórmula molecular |
C5H7Cu |
Peso molecular |
130.65 g/mol |
InChI |
InChI=1S/C5H7.Cu/c1-4-5(2)3;/h1H,2-3H3;/q-1;+1 |
Clave InChI |
ZWGMEGHBQJKBON-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=[CH-])C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

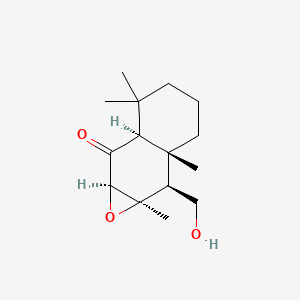
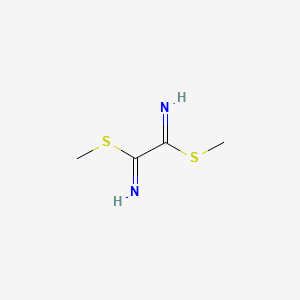
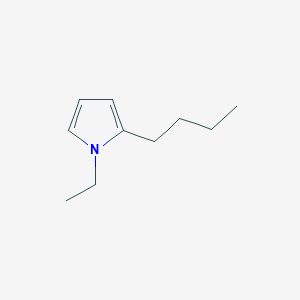
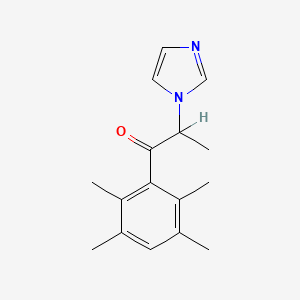

![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)

